molecular formula C13H16N2O4S B4273275 2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4273275
M. Wt: 296.34 g/mol
InChI Key: RQIMHYPGWUMNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a thienyl group The thienyl group is further substituted with an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the Mannich reaction, which is a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the thienyl group.

Scientific Research Applications

2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

    2-({[3-(aminocarbonyl)-2-furyl]amino}carbonyl)cyclohexanecarboxylic acid: Similar structure but with a furyl group instead of a thienyl group.

    2-({[3-(aminocarbonyl)-2-pyridyl]amino}carbonyl)cyclohexanecarboxylic acid: Contains a pyridyl group instead of a thienyl group.

Uniqueness

2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(3-carbamoylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c14-10(16)9-5-6-20-12(9)15-11(17)7-3-1-2-4-8(7)13(18)19/h5-8H,1-4H2,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMHYPGWUMNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=CS2)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 5
2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 6
2-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.